molecular formula C8H11ClF3N3O2 B2723339 4-Amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride CAS No. 2378506-60-4

4-Amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B2723339
CAS No.: 2378506-60-4
M. Wt: 273.64
InChI Key: PRBWUSZBZFCSDI-UHFFFAOYSA-N
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Description

4-Amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid; hydrochloride is a pyrazole-based compound featuring a trifluoromethyl (-CF₃) group, an amino (-NH₂) substituent, an isopropyl (propan-2-yl) group, and a carboxylic acid moiety. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and agrochemical applications. Pyrazole derivatives are widely studied for their biological activities, including antifungal, antiviral, and anticancer properties . The trifluoromethyl group improves metabolic stability and lipophilicity, while the carboxylic acid enables hydrogen bonding, critical for target interactions .

Properties

IUPAC Name

4-amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2.ClH/c1-3(2)14-5(7(15)16)4(12)6(13-14)8(9,10)11;/h3H,12H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBWUSZBZFCSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C(=N1)C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid hydrochloride, often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data tables.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, revealing promising results.

Case Studies and Findings

  • MCF7 Cell Line : A study reported that pyrazole compounds showed growth inhibition with an IC50 value of 3.79 µM against MCF7 cells, indicating strong anticancer potential .
  • HCT116 and HepG2 Cell Lines : Another research indicated that derivatives of pyrazole demonstrated cytotoxicity with IC50 values of 1.1 µM and 1.6 µM against HCT116 and HepG2 cell lines respectively .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression at the SubG1/G1 phase .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been investigated. These compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Findings

  • A study showed that certain pyrazole derivatives significantly reduced inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of 4-Amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid hydrochloride have been explored in various contexts.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

This table illustrates the effectiveness of the compound against different microbial strains, highlighting its potential as a therapeutic agent in infectious diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Properties

Research indicates that pyrazole derivatives generally exhibit moderate solubility and favorable metabolic stability. The incorporation of trifluoromethyl groups has been shown to enhance bioavailability and target specificity .

Toxicological Studies

Toxicological assessments have revealed that while some derivatives exhibit low toxicity profiles, further studies are necessary to fully characterize the safety of 4-Amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid hydrochloride in vivo.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds containing the pyrazole ring, such as 4-amino derivatives, exhibit notable antimicrobial properties. For instance, studies have shown that related pyrazole compounds can inhibit bacterial growth by targeting essential bacterial enzymes like MurB, which is crucial for peptidoglycan biosynthesis . This suggests that 4-amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid; hydrochloride may possess similar antimicrobial capabilities.

2. Anti-inflammatory Properties
The trifluoromethyl group in this compound is known to enhance biological activity. Compounds with similar structures have been investigated for their anti-inflammatory effects, potentially acting through the inhibition of pro-inflammatory pathways . This application could be particularly relevant in developing treatments for chronic inflammatory diseases.

3. Anticancer Potential
Emerging research has focused on the anticancer properties of pyrazole derivatives. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy . Specifically, studies have highlighted the potential of pyrazole-based compounds in targeting prostate cancer cells by inhibiting specific growth factor receptors .

Agricultural Applications

1. Herbicidal Activity
The unique chemical structure of 4-amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid; hydrochloride may also lend itself to herbicidal applications. Research on related trifluoromethyl-containing compounds suggests that they can disrupt plant growth by interfering with key metabolic processes . This could pave the way for developing new herbicides that are both effective and environmentally friendly.

2. Plant Growth Regulators
In addition to herbicidal properties, there is potential for this compound to act as a plant growth regulator. Compounds with similar functionalities have been shown to influence plant hormone pathways, promoting growth or stress resistance in crops . Further exploration could lead to innovative agricultural solutions that enhance crop yields.

Material Science Applications

1. Synthesis of Novel Materials
The incorporation of trifluoromethyl groups into polymers and materials has been shown to improve thermal stability and chemical resistance. The synthesis of materials using 4-amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid; hydrochloride can lead to the development of advanced coatings and composites with enhanced performance characteristics .

2. Catalysis
There is growing interest in using pyrazole derivatives as catalysts in organic reactions due to their ability to stabilize transition states and facilitate chemical transformations. The catalytic potential of this compound could be explored in various synthetic applications, contributing to more efficient chemical processes .

Case Study 1: Antimicrobial Efficacy

A study investigated a series of pyrazole derivatives for their antimicrobial activity against various bacterial strains. The results indicated that compounds with similar trifluoromethyl substitutions exhibited significant inhibition zones against Gram-positive bacteria, highlighting the potential of 4-amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid; hydrochloride as a promising antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that a related pyrazole compound reduced pro-inflammatory cytokine production in macrophages. This mechanism suggests that 4-amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid; hydrochloride could be further developed as an anti-inflammatory therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares the target compound with structurally analogous pyrazole derivatives, focusing on molecular features, biological activities, and applications:

Compound Name CAS Number Molecular Formula Biological Activity Key Structural Differences References
4-Amino-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid; hydrochloride Not provided C₉H₁₁F₃N₃O₂·HCl Inferred: Potential antifungal/antiviral (analogous to pyrazole acyl thiourea derivatives) Amino at C4, isopropyl at C2, trifluoromethyl at C5, carboxylic acid at C3, hydrochloride salt
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride 247584-10-7 C₈H₁₅ClN₄O Not explicitly stated (likely agrochemical/pharmaceutical) Carboxamide at C5, methyl at N1, propyl at C3 (vs. isopropyl and carboxylic acid in target)
FMPPP (6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid) Not provided C₁₃H₁₁F₃N₂O₂ Antiproliferative in prostate cancer via autophagy induction and mTOR/p70S6K inhibition Trifluoromethyl benzyl at N1, methyl at C6 (vs. isopropyl and amino in target)
3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid 543739-84-0 C₅H₃F₃N₂O₂ Not explicitly stated (structural analog for drug design) Trifluoromethyl at C3, carboxylic acid at C4 (vs. amino and isopropyl in target)
4-Chloro-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid Not provided C₆H₄ClF₃N₂O₂ Discontinued (likely agrochemical) Chloro at C4, methyl at N2 (vs. amino and isopropyl in target)

Structural and Functional Insights

  • Isopropyl vs. Propyl/Methyl: The branched isopropyl group in the target may confer steric hindrance, altering binding kinetics compared to linear propyl or methyl substituents in analogs .
  • Trifluoromethyl Group :

    • Present in all listed compounds, this group enhances lipid solubility and resistance to oxidative metabolism. Its position (C5 in the target vs. C3 in 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) influences electronic effects on the pyrazole ring .
  • Carboxylic Acid vs. Carboxamide: The carboxylic acid in the target and FMPPP supports ionic interactions, whereas carboxamide derivatives (e.g., 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide) may reduce solubility but improve membrane permeability .

Physicochemical Properties

  • Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like FMPPP .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step processes, including condensation and hydrochlorination. For example, General Procedure F1 (amide formation) in pyrazole derivatives (e.g., compound 283 in [ ]) achieved a 94% yield by using intermediates like 282 . Key optimizations include:

  • Strict anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.
  • Catalytic agents (e.g., DMAP) to enhance reaction efficiency.
  • Stoichiometric control of reagents (e.g., 1.2 equivalents of coupling agents) to minimize side products .

Q. Which spectroscopic methods are critical for structural confirmation?

  • 1H NMR : In DMSO-d6, signals at δ 13.99 (s, 1H) and δ 2.56 (s, 3H) confirm the carboxylic acid proton and methyl group, respectively .
  • LCMS/HRMS : Validates molecular weight (e.g., m/z 311.1 for a related pyrazole-carboxylic acid derivative) .
  • HPLC : Purity >97% can be achieved using C18 columns with acetonitrile/water gradients .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF3 group enhances:

  • Lipophilicity : Critical for membrane permeability (logP increases by ~1.5 units compared to non-fluorinated analogs).
  • Metabolic stability : Resists oxidative degradation in cytochrome P450 assays .
  • Electron-withdrawing effects : Activates the pyrazole ring for nucleophilic substitution reactions .

Q. What purification strategies are effective for the hydrochloride salt form?

  • Recrystallization : Use ethanol/HCl mixtures to isolate the hydrochloride salt, as described for isopropylarticaine hydrochloride in [ ].
  • Column chromatography : Silica gel with dichloromethane/methanol (95:5) resolves polar impurities .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Standardized assays : Use uniform protocols (e.g., fixed IC50 measurement conditions) to minimize variability.
  • Comparative analysis : Reference []’s table comparing pyrazole derivatives’ activities (e.g., COX inhibition vs. enzyme modulation).
  • Meta-analysis : Pool data across studies to identify outliers and validate trends statistically .

Q. What computational methods predict target binding affinity?

  • Molecular docking : Tools like AutoDock Vina model interactions between the compound’s carboxylic acid group and enzymatic active sites (e.g., kinase domains).
  • MD simulations : Assess binding stability over 100-ns trajectories to evaluate trifluoromethyl group contributions to hydrophobic interactions .

Q. How can stereochemical integrity be maintained during scale-up?

  • Chiral HPLC : Monitor enantiomeric excess (>99%) using columns like Chiralpak IA.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps to control stereochemistry .

Q. What advanced analytical techniques quantify trace impurities?

  • UPLC-MS/MS : Detects impurities at <0.1% levels using MRM transitions (e.g., m/z 311 → 265 for the parent ion).
  • NMR relaxation studies : Differentiate polymorphic forms of the hydrochloride salt .

Q. How does the hydrochloride salt affect bioavailability?

  • Solubility studies : The salt form increases aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for the free base).
  • Dissolution testing : Simulate gastrointestinal pH gradients to optimize formulation .

Q. What strategies link this compound’s activity to broader pharmacological frameworks?

  • SAR studies : Modify the propan-2-yl group to explore steric effects on receptor binding (e.g., compare with 5-propyloxy-pyrazole derivatives in []).
  • Pathway analysis : Map interactions using KEGG or Reactome databases to identify off-target effects .

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